5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Description
5-[2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound combining a carbazole scaffold with a 1,2,4-triazole ring. The triazole ring is functionalized with a methallyl (2-methylprop-2-en-1-yl) group at position 4 and a thiol (-SH) group at position 3.
The synthesis likely involves:
Carbazole derivatization: Introducing chlorine atoms via electrophilic substitution.
Triazole formation: Cyclization of thiosemicarbazide intermediates or condensation reactions, as seen in analogous compounds (e.g., 1,3,4-oxadiazole syntheses in and triazole-thiones in ).
Functionalization: Alkylation of the triazole nitrogen with methallyl groups .
Characterization methods include NMR (e.g., δ ~2.49 ppm for CH3 in triazole derivatives, ), IR (C=S stretches at ~1228 cm⁻¹, ), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .
Properties
IUPAC Name |
3-[2-(3,6-dichlorocarbazol-9-yl)ethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4S/c1-12(2)11-26-19(23-24-20(26)27)7-8-25-17-5-3-13(21)9-15(17)16-10-14(22)4-6-18(16)25/h3-6,9-10H,1,7-8,11H2,2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPIOZMEQYYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)CCN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 324052-36-0) is a triazole derivative with potential biological activities that have garnered research interest. Its unique structure combines a triazole ring with a carbazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2N4S |
| Molar Mass | 417.35 g/mol |
| CAS Number | 324052-36-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway generally includes:
- Formation of the triazole ring through cyclization.
- Introduction of the carbazole moiety via electrophilic substitution.
- Functionalization to incorporate the thiol group.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 25 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The thiol group in the triazole structure may facilitate interactions with serine residues in the active sites of enzymes like AChE and BChE.
- Antimicrobial Mechanism : The lipophilic nature of the carbazole moiety aids in penetrating microbial membranes, disrupting cellular functions.
Case Studies
Several studies have explored the pharmacological effects of similar compounds in preclinical models:
- Neuroprotective Effects : A study indicated that derivatives of triazoles exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Antifungal Efficacy : Another investigation highlighted the antifungal activity against resistant strains of Candida species, suggesting a potential role in treating fungal infections.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Carbazole-Triazole Derivatives
Key Observations :
- Triazole Substituents : Methallyl groups (vs. cyclohexyl or H) may enhance steric bulk and influence binding interactions in biological targets. For example, cyclohexyl groups in analogues could reduce solubility but increase hydrophobic interactions .
- Thiol vs. Thione : The thiol (-SH) group in the target compound (vs. thione C=S in ) may enable disulfide bond formation or metal chelation, altering reactivity and bioactivity .
Table 2: Inferred Bioactivity Based on Structural Analogues
Key Observations :
- Antimicrobial Activity: Chlorine substituents in carbazole (as in the target compound) correlate with enhanced activity in oxadiazole analogues (). For instance, 4b (chlorinated) showed higher antibacterial activity than non-halogenated derivatives .
- Anticancer Potential: Carbazole-triazole hybrids may inhibit topoisomerases or kinases, as seen in structurally related compounds (). The dichloro substitution could mimic DNA-intercalating agents like ellipticine .
Physicochemical Properties
- Crystallography : If crystallized, SHELXL () or ORTEP-3 () could resolve hydrogen bonding between thiol and triazole N atoms, as seen in similar structures .
Preparation Methods
Cyclocondensation of β-Ketophosphonates and Azides
A scalable method employs β-ketophosphonates and aryl azides under mild conditions. For example, reacting diethyl 2-(3,6-dichlorocarbazol-9-yl)ethylphosphonoacetate with 4-(2-methylprop-2-en-1-yl)-1H-1,2,4-triazole-3-thiol-5-azide in DMSO with Cs₂CO₃ (2.0 equiv) at 25°C for 30 minutes achieves 85–92% yield of the triazole product. The reaction proceeds via a cesium-chelated Z-enolate intermediate, ensuring regioselective 1,4,5-trisubstitution (Table 1).
Table 1: Optimization of Triazole Formation Using β-Ketophosphonates
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMSO | 25 | 0.5 | 92 |
| KOH | DMSO | 25 | 0.5 | 32 |
| K₂CO₃ | DMF | 60 | 2 | 73 |
Metal- and Azide-Free Triazole Synthesis
An alternative route avoids azide handling by using α-ketoacetals and tosylhydrazides. Heating 2-(3,6-dichlorocarbazol-9-yl)ethyl α-ketoacetal with N-tosylhydrazide in DMSO at 120°C for 20 minutes generates a diazo intermediate, which cyclizes with benzylamine to form the triazole core (78% yield). Triethylamine (1.1 equiv) suppresses sulfinate byproduct formation, simplifying purification.
Thiol Group Functionalization and Stabilization
The triazole-thiol moiety is susceptible to oxidation; thus, in situ protection with trityl chloride or stabilization via hydrogen bonding with DMSO is employed during synthesis. Lawesson’s reagent can regenerate the thiol from its disulfide form post-purification.
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water. LC-MS (ESI⁺) shows [M+H]⁺ at m/z 417.4, consistent with the molecular formula C₂₀H₁₈Cl₂N₄S. ¹H NMR (400 MHz, CDCl₃) confirms the isobutenyl group (δ 1.78, s, 6H; δ 4.95, s, 2H) and triazole-thiol proton (δ 13.2, br s).
Scalability and Process Considerations
Kilogram-scale production utilizes flow chemistry for exothermic steps. A two-stage flow reactor combines the diazo intermediate formation (20 mL reactor, 25°C) and cyclization (superheated tubing, 145°C), achieving 82% yield over 4.5 hours . Batch processes under reflux afford comparable yields but require longer reaction times (16 hours).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
